molecular formula C8H10N2O3 B2785346 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid CAS No. 1179377-17-3; 129189-56-6

2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid

Cat. No.: B2785346
CAS No.: 1179377-17-3; 129189-56-6
M. Wt: 182.179
InChI Key: RRROEJCGBTXLGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid is a heterocyclic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid typically involves the reaction of 4,6-dimethyl-2-oxypyrimidine with acetic acid derivatives. One common method is the condensation reaction between 4,6-dimethyl-2-oxypyrimidine and bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield (4,6-dimethyl-2-oxo-3-pyrimidinyl)acetic acid, while reduction could produce (4,6-dimethyl-2-hydroxy-3-pyrimidinyl)acetic acid.

Scientific Research Applications

2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,6-dimethoxypyrimidine: This compound is structurally similar but has different functional groups, leading to distinct chemical properties and applications.

    4,6-dimethyl-2-oxopyrimidine: Lacks the acetic acid moiety, resulting in different reactivity and uses.

    Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with a similar core structure but different functional groups.

Uniqueness

2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetic acid is unique due to its combination of a pyrimidine ring with an acetic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-5-3-6(2)10(4-7(11)12)8(13)9-5/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRROEJCGBTXLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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